molecular formula C6H4ClNO B078323 Nicotinoyl chloride CAS No. 10400-19-8

Nicotinoyl chloride

Cat. No.: B078323
CAS No.: 10400-19-8
M. Wt: 141.55 g/mol
InChI Key: ATBIAJXSKNPHEI-UHFFFAOYSA-N
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Description

Nicotinoyl chloride, also known as 3-pyridinecarbonyl chloride, is an organic compound with the molecular formula C6H4ClNO. It is a derivative of nicotinic acid and is characterized by the presence of a pyridine ring substituted with a carbonyl chloride group. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinoyl chloride is typically synthesized from nicotinic acid. The most common method involves the reaction of nicotinic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

C6H4NO2H+SOCl2C6H4ClNO+SO2+HCl\text{C}_6\text{H}_4\text{NO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClNO} + \text{SO}_2 + \text{HCl} C6​H4​NO2​H+SOCl2​→C6​H4​ClNO+SO2​+HCl

This reaction is usually carried out under reflux conditions, and the resulting this compound is purified by distillation .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions: Nicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form nicotinic acid and hydrochloric acid.

    Condensation Reactions: It can react with hydrazines and hydrazides to form hydrazones and hydrazides, respectively.

Common Reagents and Conditions:

    Amines: React with this compound to form nicotinamides under mild conditions.

    Alcohols: React to form nicotinoyl esters, often in the presence of a base such as pyridine.

    Thiols: Form thioesters in the presence of a base.

Major Products:

    Nicotinamides: Formed from the reaction with amines.

    Nicotinoyl Esters: Formed from the reaction with alcohols.

    Nicotinoyl Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Nicotinoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, this compound derivatives can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Nicotinoyl chloride can be compared with other acyl chlorides and nicotinic acid derivatives:

    Benzoyl Chloride: Similar in reactivity but differs in the aromatic ring structure, leading to different chemical and biological properties.

    Isothis compound: An isomer of this compound with the carbonyl chloride group at a different position on the pyridine ring, resulting in distinct reactivity and applications.

    Picolinoyl Chloride: Another pyridine derivative with the carbonyl chloride group at the 2-position, used in similar synthetic applications but with different reactivity patterns.

This compound is unique due to its specific position of the carbonyl chloride group on the pyridine ring, which influences its reactivity and the types of derivatives it can form.

Properties

IUPAC Name

pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBIAJXSKNPHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146214
Record name Nicotinoyl chloride
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Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10400-19-8
Record name Nicotinoyl chloride
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Record name Nicotinoyl chloride
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Record name Nicotinoyl chloride
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Record name Nicotinoyl chloride
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Record name NICOTINOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Nicotinoyl chloride was prepared by treating 100 g (0.81 mole) of nicotinic acid with 280 ml of thionyl chloride at reflux for two hours. The excess thionyl chloride was removed in vacuo and the crystalline acid chloride hydrochloride was suspended in 500 ml of dichloromethane. To the stirred mixture was added 66 g (0.30 mole) of 4-p-t-butylphenoxy-1-butanol dissolved in 400 ml of dichloromethane. After forty-eight hours the mixture was washed with one liter of saturated sodium bicarbonate. The dichloromethane solution was dried over magnesium sulfate and evaporated to a syrupy residue. The material was chromatographed on 1 kg of silica gel with elution by dichloromethane-methanol, 96:4, to afford 43.8 g (45%) of the nicotinate ester as an oil. The hydrobromide salt was prepared by treatment of a solution of 43.8 g in 800 ml of ethyl acetate with 30 ml of 4.5N hydrogen bromide in ether. The precipitate was collected, washed with pentane and dried, m.p. 132°-133° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of nicotinic acid (2 g, 16.2 mmol) in anhydrous THF (30 mL) was added SOCl2 (2.4 mL, 32.5 mmol). After stirring at 80° C. for 2 hours, the mixture was concentrated in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (10 mL) was added to nicotinic acid (370 mg, 3.0 mmol) and the mixture was stirred under reflux for 6 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried in vacuum to yield nicotinoyl chloride. Methyl 2-amino-3-hydroxybenzoate (167 mg, 1.0 mmol) and pyridine (240 mg, 3.0 mmol) were added to toluene (10 mL) and the mixture was stirred at room temperature for 30 min. Then nicotinoyl chloride (420 mg, 3.0 mmol) was added. The mixture was stirred at room temperature for 30 min then at 80° C. for 2 hr. The resulting mixture was extracted with ethyl acetate (100 mL×4) and concentrated. The crude product was purified by column chromatography (silica gel, petroleum ether:ethyl acetate 20: to 5:1) to obtain methyl 2-hydroxy-3-(nicotinamido)benzoate as a solid (215 mg, yield 79%). LC-MS (ESI) m/z 273 [M+1]+.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

nicotinoyl chloride hydrochloride; nicotinoyl imidazole; ethyl nicotinate.
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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